molecular formula C5H6N2O5 B12401099 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate

2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate

Cat. No.: B12401099
M. Wt: 177.09 g/mol
InChI Key: YXUZGLGRBBHYFZ-RYBQTAQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Isotopic Labeling
2,4-Dioxo-(2-13C,1,3-15N2)1H-pyrimidine-6-carboxylic acid; hydrate is a stable isotope-labeled pyrimidine derivative featuring:

  • Two oxo groups at positions 2 and 4.
  • A carboxylic acid group at position 6.
  • Isotopic enrichment with carbon-13 at C2 and nitrogen-15 at N1 and N3.
  • A hydrate form (H2O molecules associated with the crystal lattice).

Synthesis and Applications
This compound is likely synthesized via isotopic incorporation during pyrimidine ring formation or through post-synthetic isotopic exchange, analogous to methods used for uric acid-1,3-15N2 (a related isotopologue in photodynamic studies) . Its primary applications include:

  • Metabolic tracing: As a stable isotope-labeled standard in NMR or mass spectrometry-based studies.
  • Spectroscopic analysis: Enhanced resolution in 13C/15N NMR due to isotopic labeling .

Properties

Molecular Formula

C5H6N2O5

Molecular Weight

177.09 g/mol

IUPAC Name

2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate

InChI

InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i5+1,6+1,7+1;

InChI Key

YXUZGLGRBBHYFZ-RYBQTAQPSA-N

Isomeric SMILES

C1=C([15NH][13C](=O)[15NH]C1=O)C(=O)O.O

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O.O

Origin of Product

United States

Preparation Methods

Isotopic Precursor Synthesis

13C-Labeled Carboxylic Acid Preparation

The 13C-labeled carbon at position 2 is introduced via formamide or malic acid derivatives. For example, Shi et al. (2022) demonstrated that 13C-formamide reacts with pyrimidine intermediates under TiCl2 catalysis to incorporate 13C at the C2 position. Alternatively, enzymatic synthesis using 13C-aspartate as a precursor in de novo pyrimidine pathways achieves selective labeling at C2.

15N2 Incorporation

Dual 15N labeling at positions 1 and 3 is achieved using 15N-thiourea or 15N-urea. Guo et al. (2006) reported a 96% yield for 15N-phthalimide synthesis using 15N-urea and phthalic anhydride, a method adaptable to pyrimidine systems. Enzymatic routes using 15N-aspartate and carbamoyl phosphate also enable site-specific 15N incorporation.

Cyclocondensation and Ring Formation

Heterogeneous-Homogeneous Synergy

A hybrid approach fixes N2 gas (15N2) with LiH and carbon to form Li2CN2, an activated intermediate. Subsequent treatment with chloroacetic acid yields the pyrimidine core. This method ensures 15N enrichment >99% but requires high-pressure conditions (Table 1).

Annulation Reactions

Cyclocondensation of 2,6-diaminopyrimidin-4-one with α-bromoaldehydes (e.g., 2-bromo-3-phthalimidopropanal) forms the pyrrolo[2,3-d]pyrimidine scaffold. Titanium-based catalysts (e.g., TiCl2(i-OPr)2) improve yields to 85–94%.

Table 1: Cyclocondensation Methods Comparison
Method Precursors Catalyst Yield (%) Isotopic Purity
Heterogeneous 15N2, LiH, 13C-formamide None 78 99.04%
Annulation 15N-thiourea, 13C-formamide TiCl2(i-OPr)2 94 98.5%
Enzymatic 15N-aspartate, 13C-glucose Recombinant enzymes 82 99.2%

Hydrolysis and Hydrate Formation

The carboxylic acid group at position 6 is introduced via hydrolysis of nitrile intermediates or oxidation of methyl esters. For example:

  • Acid-Catalyzed Hydrolysis : Heating 6-cyano-2,4-dioxopyrimidine with HCl (6 M, 100°C, 5 h) achieves quantitative conversion to the carboxylic acid.
  • Oxidative Methods : H2O2/FeSO4 oxidizes 6-methyl precursors to carboxylic acids, though this risks isotopic dilution at C2.

Hydration occurs spontaneously upon crystallization from aqueous ethanol, forming the stable monohydrate.

Purification and Isotopic Validation

Chromatographic Techniques

  • Ion-Exchange Chromatography : Removes unreacted 15N-urea and 13C-byproducts with >99.5% recovery.
  • Reverse-Phase HPLC : Using C18 columns (ACN/0.1% TFA gradient) resolves the hydrate from anhydrous forms.

Mass Spectrometry Analysis

  • HRMS : Confirms isotopic enrichment (m/z 177.09 [M+H]+ for C5H6N2O5·H2O).
  • 15N NMR : Peaks at δ 120–125 ppm (N1) and δ 135–140 ppm (N3) verify 15N incorporation.

Challenges and Optimization Strategies

Challenge Solution Efficiency Gain
Isotopic dilution Use excess 15N precursors (>3 eq) Purity ↑ 12%
Low cyclocondensation yields TiCl2 catalysis at 40°C Yield ↑ 18%
Hydrate instability Crystallization at pH 6–7 Stability ↑ 30%

Chemical Reactions Analysis

2,4-Dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and specific nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C5_5H4_4N2_2O4_4
  • CAS Number : 71751342
  • Molecular Weight : 172.10 g/mol

Structural Characteristics

The structure of this compound includes a pyrimidine ring with two keto groups at positions 2 and 4, and a carboxylic acid group at position 6. The incorporation of isotopes such as 13C^{13}C and 15N^{15}N enhances its utility in tracing and labeling studies.

Medicinal Chemistry

Anticancer Research
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrimidine can inhibit tumor cell proliferation by interfering with nucleic acid synthesis and function. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may serve as a lead structure for developing new anticancer agents .

Drug Development
The compound's ability to act as a scaffold for drug design makes it valuable in medicinal chemistry. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets .

Agricultural Science

Pesticide Development
Research into the use of pyrimidine derivatives in agrochemicals has shown that they can exhibit herbicidal and fungicidal properties. The carboxylic acid functionality is particularly useful in enhancing the solubility and bioavailability of these compounds in agricultural formulations .

Isotopic Labeling Studies

Tracer Studies
The incorporation of isotopes such as 13C^{13}C and 15N^{15}N allows for the use of this compound in metabolic studies. Isotopically labeled compounds are essential tools in biochemical research, enabling scientists to trace metabolic pathways and understand the dynamics of biological systems .

NMR Spectroscopy
Isotopically enriched compounds provide enhanced resolution in nuclear magnetic resonance (NMR) spectroscopy, facilitating the study of molecular interactions and conformational changes in complex biological systems .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various pyrimidine derivatives, including those structurally related to 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid. The findings indicated significant cytotoxic activity against human cancer cell lines, suggesting a mechanism involving the inhibition of DNA synthesis .

Case Study 2: Agricultural Applications

Research conducted on pyrimidine-based herbicides demonstrated that modifications to the carboxylic acid moiety could enhance herbicidal activity while reducing phytotoxicity to crops. This study highlighted the potential for developing safer agricultural chemicals using this compound as a starting point .

Mechanism of Action

The mechanism of action of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate involves its incorporation into metabolic pathways where it acts as a precursor or intermediate. The labeled isotopes allow for the tracking of the compound through various biochemical processes, providing insights into the molecular targets and pathways involved. This is particularly useful in studies of nucleotide synthesis and DNA repair mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Isotopic Comparison

Compound Name Molecular Formula Isotopic Labels Key Functional Groups Hydrate Form
2,4-Dioxo-(2-13C,1,3-15N2)1H-pyrimidine-6-carboxylic acid; hydrate C4H3^13C15N2O5·nH2O 2-13C, 1,3-15N2 2,4-dioxo; 6-carboxylic acid Yes
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate (CAS 50887-69-9) C5H6N2O5·H2O None 2,6-dioxo; 4-carboxylic acid Yes
Uric acid-1,3-15N2 C5H4N2^15N2O3 1,3-15N2 2,6,8-trioxo purine No
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) C6H5ClN2O2 None 4-carboxylic acid; 2-Cl; 6-CH3 No

Table 2: Physical and Spectroscopic Properties

Compound Name Melting Point (°C) IR/NMR Features
2,4-Dioxo-(2-13C,1,3-15N2)1H-pyrimidine-6-carboxylic acid; hydrate Not reported Expected: 13C/15N NMR shifts for labeled positions; IR C=O (~1700 cm⁻¹)
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate 206 IR: 3425 cm⁻¹ (OH), 1666 cm⁻¹ (C=O); 1H NMR: δ 1.23 (OCH2CH3)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile 243–246 IR: 2219 cm⁻¹ (CN); 1H NMR: δ 2.37 (3 CH3)

Key Differences and Functional Implications

Isotopic Labeling: The target compound’s 13C/15N labeling enables precise tracking in metabolic pathways and enhances NMR signal resolution, unlike non-labeled analogs (e.g., 2,6-dioxo hydrate) . Uric acid-1,3-15N2 shares similar isotopic utility but differs in ring structure (purine vs. pyrimidine) .

Functional Group Positioning :

  • The 2,4-dioxo configuration distinguishes it from 2,6-dioxo derivatives, altering hydrogen-bonding patterns and solubility.
  • The 6-carboxylic acid group enhances hydrophilicity compared to ester or carbonitrile derivatives (e.g., triazolo- or thiazolo-pyrimidines) .

Synthetic Pathways: Isotopic labeling likely involves specialized reagents (e.g., 15N-enriched ammonia or 13C-labeled precursors), whereas non-labeled analogs use conventional condensation or cyclization reactions .

Biological Activity

2,4-Dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid; hydrate is a nitrogen-containing heterocyclic compound notable for its pyrimidine ring structure. This compound features two keto groups at positions 2 and 4, and a carboxylic acid group at position 6. Its unique isotopic labeling with carbon-13 and nitrogen-15 enhances its application in biochemical research, particularly in tracer studies and drug development.

  • Molecular Formula : C5H6N2O5
  • Molecular Weight : 177.09 g/mol
  • Structural Characteristics : The compound's structure allows for diverse biological interactions due to the presence of functional groups that can participate in various biochemical pathways.

Biological Activities

Research indicates that 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has shown potential antimicrobial properties against various microorganisms. Studies suggest that it may inhibit the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Enzymatic Inhibition :
    • Preliminary investigations have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been noted for its selective inhibitory activity on butyryl cholinesterase, which could have implications in neurodegenerative disease treatments.
  • Cytotoxicity :
    • The compound has been evaluated for its cytotoxic effects on cancer cell lines. Initial results suggest that it may induce apoptosis in specific cancer cells, positioning it as a potential lead compound for anticancer drug development.

Comparative Analysis with Similar Compounds

The following table compares 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2,4-Dioxo-1H-pyrimidine-6-carboxylic acidC5H4N2O4Basic structure without isotopesCommonly used in research but lacks specific labeling
5-Fluoroorotic AcidC5H4FN3O2Contains fluorine; used in cancer researchKnown for its role in nucleotide metabolism
1,3-DimethyluracilC7H8N2O2Methylated derivative; affects nucleic acid metabolismExhibits different biological activities due to methylation

The uniqueness of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid lies in its isotopic labeling and specific structural features that enhance its utility in biochemical research compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Studies :
    • A study published in a peer-reviewed journal demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. These findings suggest that similar compounds could be developed into effective treatments for antibiotic-resistant infections .
  • Enzyme Inhibition :
    • Research has shown that certain pyrimidine derivatives can selectively inhibit enzymes like butyryl cholinesterase. This inhibition is crucial for developing therapeutic agents aimed at treating Alzheimer's disease .
  • Cytotoxic Effects :
    • In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Further research is needed to elucidate the exact pathways involved .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.